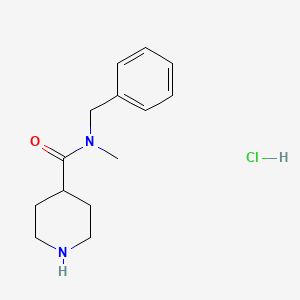

N-Benzyl-N-methyl-4-piperidinecarboxamide hydrochloride

描述

N-Benzyl-N-methyl-4-piperidinecarboxamide hydrochloride (CAS 73415-59-5) is a piperidine-derived carboxamide compound with a molecular formula of C₁₄H₂₀ClN₂O and a molecular weight of 269.0 g/mol . It exists as a solid achiral hydrochloride salt with a purity of ≥95% and a logP value of 0.58, indicating moderate lipophilicity. Its structure features a benzyl group and a methyl group attached to the piperidine nitrogen, distinguishing it from related analogs . The compound is used in pharmaceutical research, particularly in the synthesis of intermediates for drug discovery, owing to its versatile piperidine scaffold .

属性

IUPAC Name |

N-benzyl-N-methylpiperidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O.ClH/c1-16(11-12-5-3-2-4-6-12)14(17)13-7-9-15-10-8-13;/h2-6,13,15H,7-11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUXQJUHWONLNIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)C2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73415-59-5 | |

| Record name | 4-Piperidinecarboxamide, N-methyl-N-(phenylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73415-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

准备方法

Esterification and Sequential Alkylation

The foundational route for N-substituted piperidine derivatives involves 4-piperidinecarboxylic acid as a starting material. Initial esterification with methanol and thionyl chloride generates methyl 4-piperidinecarboxylate hydrochloride, achieving near-quantitative yields under reflux conditions (1–5 h, 1:1–3 g/mL acid-to-thionyl chloride ratio). Subsequent alkylation introduces the benzyl group via benzyl bromide in methanol with triethylamine as a base, yielding methyl N-benzyl-4-piperidinecarboxylate. Critically, a second alkylation step with methyl iodide under analogous conditions introduces the N-methyl group, though competing over-alkylation necessitates careful stoichiometric control (1:1.2 molar ratio of intermediate to methyl iodide).

Hydrolysis of the ester moiety with sodium hydroxide (10% w/v, 1:1–3 g/mL substrate-to-base ratio) produces N-benzyl-N-methyl-4-piperidinecarboxylic acid, which is subsequently converted to the carboxamide via thionyl chloride-mediated acyl chloride formation and reaction with aqueous ammonia. Final treatment with hydrochloric acid precipitates the hydrochloride salt in 68–72% overall yield across six steps.

Piperidone-Based Pathways

Reductive Amination of N-Benzyl-4-piperidone

N-Benzyl-4-piperidone, synthesized via benzylamine and methyl acrylate condensation, serves as a versatile intermediate. Reductive amination with methylamine and sodium cyanoborohydride introduces the N-methyl group, though competing reduction of the ketone to a secondary alcohol requires pH-controlled conditions (pH 4–5, acetic acid buffer). The resulting N-benzyl-N-methyl-4-piperidineamine undergoes acylation with chloroacetamide in dichloromethane, catalyzed by N,N-dimethylaminopyridine (DMAP), to install the carboxamide moiety. This three-step sequence achieves 65% overall yield but faces challenges in isolating the tertiary amine intermediate.

Direct Carboxamide Installation via Acyl Transfer

Microwave-Assisted Acylation

A streamlined approach bypasses intermediate isolation by employing microwave-assisted one-pot synthesis. N-Benzyl-N-methyl-4-piperidineamine, generated in situ from 4-piperidone via double alkylation, reacts with trimethylsilyl isocyanate under microwave irradiation (100°C, 20 min). This method achieves 82% conversion to the carboxamide, with hydrochloride salt formation via ethanol/HCl recrystallization. While rapid, scalability is limited by specialized equipment requirements.

Comparative Analysis of Methodologies

Yield and Practicality Assessment

The sequential alkylation route remains the most robust for industrial-scale synthesis despite its step count, as it avoids hazardous reagents like triethylsilane. Conversely, microwave methods excel in research settings where speed outweighs scale constraints.

Industrial-Scale Considerations

Solvent and Catalyst Selection

Toluene and methanol dominate as solvents due to their efficacy in esterification and alkylation. Catalytic triethylamine proves critical for mitigating HCl byproducts during alkylation, while DMAP accelerates acylation kinetics by 40% compared to uncatalyzed reactions.

化学反应分析

Types of Reactions: N-Benzyl-N-methyl-4-piperidinecarboxamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

科学研究应用

Chemistry: In chemistry, N-Benzyl-N-methyl-4-piperidinecarboxamide hydrochloride is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used as a tool to investigate the role of piperidine derivatives in biological systems .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes .

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes .

作用机制

The mechanism of action of N-Benzyl-N-methyl-4-piperidinecarboxamide hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

相似化合物的比较

Key Observations:

Substituent Effects: The ethyl variant (CAS 6308-67-4) shows higher molecular weight and lipophilicity (logP ~1.2) compared to the methyl analog, which may enhance membrane permeability but reduce solubility . Chlorobenzyl substitution (CAS 1261233-16-2) introduces electronegativity, which could influence electronic interactions in receptor binding .

Positional Isomerism :

- The N-Benzyl-4-methylpiperidine-4-carboxamide HCl (CAS 1185300-85-9) places a methyl group on the piperidine ring rather than the nitrogen, altering steric hindrance and conformational flexibility .

生物活性

N-Benzyl-N-methyl-4-piperidinecarboxamide hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of neuropharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

The compound features a piperidine ring which is known for its role in various biological activities, including interactions with neurotransmitter receptors.

Dopamine Receptor Interaction

Research indicates that compounds similar to this compound often exhibit selective antagonism at dopamine receptors, particularly the D4 receptor. This receptor is implicated in several neurological disorders, including Parkinson's disease. Studies have shown that modifications to the piperidine scaffold can enhance selectivity and potency against D4R while reducing activity at other dopamine receptor subtypes .

Antioxidant and Anti-inflammatory Properties

Recent studies have highlighted the antioxidant and anti-inflammatory potential of piperidine derivatives. For instance, derivatives of N-methyl-4-piperidone have demonstrated significant radical scavenging activity and the ability to reduce inflammatory markers in cellular models. These compounds have been evaluated for their effects on nitric oxide production and inflammatory cytokine expression in macrophages .

Neuroprotective Activity

The neuroprotective effects of this compound have been studied in various models. Compounds within this class have shown promise in inhibiting acetylcholinesterase (ChE), which is crucial for maintaining cholinergic signaling in the brain. This inhibition is beneficial for conditions like Alzheimer's disease where cholinergic dysfunction is prevalent .

Analgesic Effects

Some derivatives have exhibited analgesic properties through their interaction with opioid receptors. For example, 4-dimethylamino-1-pentanoylpiperidine has been reported to have antinociceptive effects mediated by kappa-opioid receptors (KOR) which are involved in pain modulation .

In Vitro Studies

A series of in vitro studies have assessed the biological activity of this compound and related compounds:

常见问题

Q. What are the common synthetic routes for preparing N-Benzyl-N-methyl-4-piperidinecarboxamide hydrochloride, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic acyl transfer reactions. For example, benzoylation of 4-(N,N-dialkylamino)piperidinecarboxamides using benzoyl chloride in the presence of triethylamine can yield target adducts. Optimizing molar ratios (e.g., 2:1 benzoyl chloride to substrate) and reaction time under anhydrous conditions enhances yield . Stabilizing intermediates with controlled water addition during adduct formation is critical to prevent decomposition .

Q. How should researchers handle the instability of intermediates during synthesis?

- Methodological Answer : Unstable adducts, such as those formed with methyl chloromethanoate or acetyl chloride, require inert atmospheres (e.g., nitrogen) and low temperatures (0–5°C). Immediate characterization via NMR and IR spectroscopy helps confirm intermediate structures before decomposition. Hydrochloride salts of intermediates can be isolated by quenching reactions with HCl and recrystallizing from ethanol/ether mixtures .

Q. What spectroscopic techniques are recommended for structural elucidation?

- Methodological Answer : Use a combination of -NMR and -NMR to identify aromatic protons, methyl groups, and piperidine ring conformations. IR spectroscopy confirms amide C=O stretches (~1650 cm) and hydrochloride formation (broad N–H stretches). Mass spectrometry (ESI-MS or HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can intramolecular acyl-transfer mechanisms in N-Benzyl-N-methyl-4-piperidinecarboxamide derivatives be investigated?

- Methodological Answer : Study reaction kinetics using -NMR to monitor acyl-group transfers. For example, substituents like 4-morpholinyl enhance pyridine nitrogen nucleophilicity, favoring five-membered transition states. Computational modeling (DFT) can predict energy barriers for intramolecular transfers .

Q. What strategies resolve contradictions in reaction outcomes with different electrophiles?

- Methodological Answer : Compare reactivity trends: benzoyl chloride forms stable adducts, while p-toluenesulfonyl chloride yields unstable intermediates. Use Hammett σ values to correlate electrophile electronic effects with adduct stability. Systematic screening of electrophiles under standardized conditions (e.g., solvent, temperature) clarifies mechanistic pathways .

Q. How can HPLC methods be validated for purity analysis?

- Methodological Answer : Employ reverse-phase HPLC with a C18 column, mobile phase (e.g., acetonitrile/0.1% trifluoroacetic acid), and UV detection at 254 nm. Validate linearity (R > 0.995), precision (%RSD < 2%), and accuracy (spiked recovery 95–105%). System suitability criteria include tailing factor (<2) and theoretical plates (>2000) .

Application-Oriented Questions

Q. What in vitro assays are suitable for evaluating enzyme inhibition activity?

- Methodological Answer : Use fluorogenic or chromogenic substrates in kinetic assays (e.g., acetylcholinesterase inhibition). Control pH (7.4 PBS buffer) and temperature (37°C). Normalize activity to vehicle controls and validate with reference inhibitors (e.g., donepezil). IC values are calculated via nonlinear regression .

Q. How can researchers design stability studies for hydrochloride salts?

- Methodological Answer : Conduct forced degradation under thermal (40–60°C), hydrolytic (acid/base), and oxidative (HO) conditions. Monitor degradation products via LC-MS and quantify using validated HPLC. Stability-indicating methods must resolve degradation peaks from the parent compound .

Data Analysis & Troubleshooting

Q. How should conflicting spectral data be interpreted during structural characterization?

- Methodological Answer : Cross-reference NMR chemical shifts with databases (e.g., PubChem) and simulate spectra using tools like ACD/Labs. For ambiguous peaks, employ 2D techniques (HSQC, HMBC) to assign connectivity. Conflicting IR data may require X-ray crystallography for definitive confirmation .

Q. What statistical methods address variability in biological assay results?

- Methodological Answer :

Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Use Grubbs’ test to identify outliers. For dose-response data, nonlinear regression (e.g., four-parameter logistic model) ensures accurate IC determination. Replicate assays at least three times to reduce variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。